molecular formula C14H15NO2 B195557 N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide CAS No. 152302-45-9

N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide

Cat. No. B195557
M. Wt: 229.27 g/mol
InChI Key: UNTZQBYXDYYXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide” is a chemical compound . It is also known as 7-Desmethyl-agomelatine . It is an effective agonist for melatonin receptors (MT1 and MT2) and an antagonist for 5-HT2C .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a new N-heterocyclic ligand of (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide was synthesized from the condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol .


Molecular Structure Analysis

The molecular formula of “N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide” is C14H15NO2 . The molecular weight is 229.27 g/mol.


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 511.3±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has 3 freely rotating bonds, 3 H-bond acceptors, and 2 H-bond donors .

Scientific Research Applications

Application in Drug Synthesis

  • N-(2-Hydroxyphenyl)acetamide, closely related to the compound , is an intermediate in the natural synthesis of antimalarial drugs. Chemoselective monoacetylation methods involving catalysts like Novozym 435 have been explored to produce this compound, showing its potential in drug development processes (Magadum & Yadav, 2018).

Free Radical Scavenging and Antioxidant Properties

  • Derivatives of N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide, such as N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, exhibit significant free radical scavenging activity. Their mechanisms have been studied through in vitro assays and quantum chemistry calculations, indicating their potential in developing antioxidant therapies (Boudebbous et al., 2021).

Synthesis of Derivatives for Potential Applications

  • Various derivatives of N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide have been synthesized for potential applications. These include structures like N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, indicating a broad scope of chemical exploration and potential pharmaceutical uses (Raju et al., 2022).

Antimicrobial and Cytotoxicity Studies

  • Certain N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, structurally related to the target compound, have shown notable antimicrobial activity and cytotoxic effects. This indicates the relevance of such compounds in developing new antimicrobial agents and studying their biological interactions (Kaplancıklı et al., 2012).

Potential in Anticancer and Anti-Inflammatory Therapies

  • 2-(Substituted phenoxy) Acetamide derivatives have been developed as potential anticancer, anti-inflammatory, and analgesic agents. This suggests the broader application of acetamide derivatives in the development of therapeutic agents for various diseases (Rani et al., 2014).

Safety And Hazards

The compound is not intended for human or veterinary use and is for research use only. Specific safety and hazard information should be obtained from the appropriate safety data sheet .

properties

IUPAC Name

N-[2-(7-hydroxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10(16)15-8-7-12-4-2-3-11-5-6-13(17)9-14(11)12/h2-6,9,17H,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTZQBYXDYYXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472360
Record name N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide

CAS RN

152302-45-9
Record name N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an inert atmosphere, 27.5 mmol of boron tribromide/dimethyl sulphide complex are dissolved in 100 ml of dichloromethane and stirred for 15 min at ambient temperature. A solution of 13.7 mmol of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide in 50 ml of dichloromethane is added and the reaction mixture is heated at reflux for 30 hours. After cooling, the reaction mixture is hydrolysed with caution and the dichloromethane is evaporated off. The mixture is then extracted with ethyl acetate, the combined organic phases are washed with a 1M aqueous solution of potassium bicarbonate and then with 1M sodium hydroxide solution. The organic phase is dried over magnesium sulphate and concentrated to yield the title compound.
Quantity
13.7 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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